molecular formula C7H10N4O3 B2815310 N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide CAS No. 1258558-22-3

N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No. B2815310
CAS RN: 1258558-22-3
M. Wt: 198.182
InChI Key: HWXGENPDNUUZHF-UHFFFAOYSA-N
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Description

“N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known to exhibit a wide range of biological activities .


Synthesis Analysis

While the specific synthesis for “N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide” is not available, similar compounds have been synthesized via one-step reactions from commercially available reagents .


Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide” would likely involve a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The exact structure would depend on the specific arrangement and bonding of these atoms.


Chemical Reactions Analysis

The chemical reactions involving “N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide” would depend on the specific conditions and reagents used. Pyrazole compounds are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide” would depend on its specific molecular structure. Pyrazole compounds are generally soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial Agents: The synthesis of new heterocycles incorporating the antipyrine moiety, using 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide as a key intermediate, led to compounds tested for their antimicrobial properties (Bondock et al., 2008).
  • Antipsychotic Agents: A series of novel potential antipsychotic agents were synthesized, highlighting the versatility of pyrazole derivatives in medicinal chemistry (Wise et al., 1987).
  • Anti-Inflammatory Activity: Novel compounds exhibiting anti-inflammatory activity were synthesized, showcasing the therapeutic potential of modifications to the pyrazole ring (Sunder & Maleraju, 2013).

Coordination Chemistry and Antioxidant Activity

  • Metal Coordination Complexes: Coordination complexes derived from pyrazole-acetamide derivatives have been studied for their structural properties and antioxidant activity, demonstrating the compound's utility in inorganic chemistry (Chkirate et al., 2019).

Mechanism of Action

The mechanism of action of “N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide” would depend on its specific biological activity. For example, some pyrazole derivatives are known to have antimicrobial, anti-inflammatory, and antitumor activities .

properties

IUPAC Name

N,N-dimethyl-2-(4-nitropyrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-9(2)7(12)5-10-4-6(3-8-10)11(13)14/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXGENPDNUUZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Synthesis routes and methods

Procedure details

A suspension of 4-nitro-1H-pyrazole (0.4 g, 3.54 mmol), 2-chloro-N,N-dimethylacetamide (0.546 ml, 5.31 mmol) and potassium carbonate (0.733 g, 5.31 mmol) in 18 ml acetone was refluxed for 6 hours. The cooled suspension was filtered with acetone washes and the concentrated residue was flash chromatographed (50 mm, 3% methanol in CH2Cl2) to afford the title compound.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.546 mL
Type
reactant
Reaction Step One
Quantity
0.733 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

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